molecular formula C5H10S2 B2777205 Ethyl propanedithioate CAS No. 998-79-8

Ethyl propanedithioate

Cat. No. B2777205
CAS RN: 998-79-8
M. Wt: 134.26
InChI Key: WHQPNJDXIICPAH-UHFFFAOYSA-N
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Description

Ethyl propanedithioate is a chemical compound with the molecular formula C5H10S2 . It contains a total of 16 bonds, including 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 dithioester (aliphatic) .


Molecular Structure Analysis

The molecular structure of Ethyl propanedithioate consists of 5 Carbon atoms, 10 Hydrogen atoms, and 2 Sulfur atoms . It contains a total of 16 bonds, including 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 dithioester (aliphatic) .

Scientific Research Applications

Materials Science and Chemical Engineering

  • Metal-Organic Frameworks (MOFs) for Gas Separation : Research on copper-based MOFs with specific linkers demonstrates their utility in separating acetylene from ethylene, a crucial process in polymer production. This technology showcases the potential for designing materials with high specificity for gas separation, which could extend to the manipulation or utilization of compounds like Ethyl propanedithioate in similar frameworks (Cui et al., 2016).

  • Polymerization Kinetics : Studies on the role of chain transfer agents in free radical polymerization highlight the manipulation of ethylene, ethane, and propane, among others. This research provides insights into how Ethyl propanedithioate might influence polymerization processes, potentially serving as a chain transfer agent or modifier in the production of polymers (Furuncuoglu et al., 2010).

Environmental Science

  • Biodegradation of Hydrocarbons : Investigations into the aerobic biodegradation of 1,2-dibromoethane using ethane and propane highlight microbial processes that could also apply to the degradation or transformation of Ethyl propanedithioate in environmental settings. These studies suggest potential pathways for mitigating environmental contamination by similar compounds (Hatzinger et al., 2015).

  • Methanol-to-Hydrocarbons Process : Research on converting methanol to ethylene, propylene, and other hydrocarbons provides a framework for understanding how Ethyl propanedithioate could fit into alternative feedstock processes for chemical production. This area explores the catalytic technology for producing valuable chemical commodities from non-fossil resources, which could include novel uses of Ethyl propanedithioate (Yarulina et al., 2018).

properties

IUPAC Name

ethyl propanedithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S2/c1-3-5(6)7-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQPNJDXIICPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl propanedithioate

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